2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
The compound 2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic molecule featuring a fused pyrido[2,3-d]pyrimidine core linked via a piperazine moiety to a 2,4,5-trimethyl-substituted pyrimidine ring. This structure combines two pyrimidine-derived systems, which are prevalent in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The pyrido[2,3-d]pyrimidine scaffold is a bicyclic system with a nitrogen-rich aromatic core, often associated with kinase inhibition and anticancer activity. The 2,4,5-trimethyl groups on the pyrimidine ring may influence lipophilicity and metabolic stability, critical factors in drug design.
Properties
IUPAC Name |
4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-12-13(2)22-14(3)23-17(12)24-7-9-25(10-8-24)18-15-5-4-6-19-16(15)20-11-21-18/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNCERRRPDRXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CC=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of 2,4,5-trimethylpyrimidine with a piperazine derivative that contains the pyrido[2,3-d]pyrimidine moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. Protein kinases are enzymes that play a crucial role in regulating cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cancer cell proliferation . The compound’s structure allows it to bind to the active site of the kinase, blocking its activity and leading to the suppression of tumor growth .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Biological Activity
2,4,5-Trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound belonging to the pyridopyrimidine class, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 357.4 g/mol. The structure features a pyridopyrimidine moiety that is crucial for its biological interactions.
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2) . By binding to the active site of CDK2, it prevents the enzyme from interacting with ATP, thereby inhibiting its kinase activity. This inhibition is significant in the context of cancer treatment, as CDK2 plays a vital role in cell cycle regulation.
Anticancer Activity
The compound has been studied for its potential in cancer therapy due to its ability to inhibit CDK2. In vitro studies demonstrated that it effectively reduced cell proliferation in various cancer cell lines, including breast and lung cancers.
Enzyme Inhibition
In addition to CDK2 inhibition, this compound may exhibit activity against other kinases and enzymes involved in cancer progression. Its unique structure allows it to interact with multiple biological targets, enhancing its therapeutic potential.
Study 1: CDK2 Inhibition
A study published in Journal of Medicinal Chemistry reported that derivatives of pyridopyrimidine compounds showed significant inhibition of CDK2 activity. The tested compound demonstrated an IC50 value in the low micromolar range, indicating potent inhibitory effects on cell proliferation in cultured cancer cells .
Study 2: Antitumor Efficacy
Another investigation assessed the antitumor efficacy of this compound in vivo using xenograft models. Results indicated a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent against solid tumors .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Palbociclib | Anticancer | CDK4/6 inhibitor |
| Dilmapimod | Anti-inflammatory | MAPK inhibitor |
| 2,4-Diaminopyrimidine | Antimicrobial | Folate synthesis inhibition |
The comparative analysis highlights that while similar compounds like Palbociclib target different CDKs (CDK4/6), this compound specifically inhibits CDK2.
Q & A
Basic Research Question
- HPLC/LCMS : Use C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 min) to detect impurities. LCMS (ESI+) confirms molecular ions (e.g., [M+H]⁺ = 454.2 for intermediates) .
- NMR spectroscopy : ¹H/¹³C NMR spectra validate methyl group positions (δ 2.1–2.5 ppm for CH₃) and piperazine connectivity (δ 3.2–3.8 ppm for N-CH₂) .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for 3-phenyl-2-(pyrrolidin-1-yl)-thiopyrano-thieno-pyrimidin-4-one .
How does structural modification at the piperazine moiety influence pharmacological selectivity?
Advanced Research Question
The piperazine group’s substitution pattern dictates target selectivity:
- Arylpiperazines : 4-(3,4-dichlorophenyl)piperazine enhances serotonin receptor affinity, while 4-pyridinyl groups improve kinase inhibition .
- Steric effects : Bulky substituents (e.g., cyclopentyl) reduce off-target interactions by limiting access to non-specific binding pockets .
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures (>200°C for stable formulations) .
- Salt formation : Hydrochloride salts improve aqueous solubility and stability (e.g., dihydrochloride derivatives in ).
- Excipient screening : Polyethylene glycol (PEG) matrices reduce hygroscopicity in analogs like 4-alkoxy-2-[hydroxy-propyl]-pyrrolo-pyridinediones .
How can researchers address low yields in final coupling steps?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
